Ethyl 2-{[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a quinoxaline core, a piperazine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the quinoxaline derivative reacts with benzylpiperazine.
Attachment of the Thiophene Moiety: The thiophene ring is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 2-{[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Chemical Biology: It serves as a probe to study cellular pathways and mechanisms.
Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The quinoxaline core and piperazine ring are known to interact with various biological targets, potentially modulating their activity. The thiophene moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxylate and quinoxaline-2-carbohydrazide share structural similarities.
Piperazine Derivatives: Compounds such as benzylpiperazine and its derivatives.
Thiophene Derivatives: Compounds like thiophene-3-carboxylate and its analogs.
Uniqueness
Ethyl 2-{[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the quinoxaline core, piperazine ring, and thiophene moiety in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Biological Activity
Ethyl 2-{[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate (commonly referred to as compound 1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiophene moiety, a quinoxaline core, and a piperazine substituent. The molecular formula is C21H25N5O2S, with a molecular weight of approximately 393.52 g/mol. Its structure is critical for understanding its biological interactions.
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Antitumor Activity :
- Compound 1 has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it may exert its effects through the modulation of specific signaling pathways involved in cell growth and apoptosis. For instance, it has been linked to the inhibition of the PI3K/Akt pathway, which is crucial for tumor survival and growth.
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Neuropharmacological Effects :
- The presence of the piperazine ring suggests potential activity on neurotransmitter systems. Preliminary studies have indicated that compound 1 may influence serotonin and dopamine receptors, which could be beneficial in treating mood disorders or neurodegenerative diseases.
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Anti-inflammatory Properties :
- In vitro assays have demonstrated that compound 1 can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity may be attributed to its ability to inhibit NF-kB signaling pathways, which are often activated during inflammatory responses.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antitumor | Inhibition of cell proliferation | |
Neuropharmacological | Modulation of serotonin receptors | |
Anti-inflammatory | Decreased cytokine production |
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of compound 1 on various cancer cell lines, it was found to significantly inhibit the growth of breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was linked to apoptosis induction as evidenced by increased caspase activity and PARP cleavage.
Case Study 2: Neuropharmacological Assessment
A neuropharmacological assessment conducted on animal models showed that administration of compound 1 resulted in improved behavioral outcomes in tests for anxiety and depression. This was associated with increased levels of serotonin in the brain.
Case Study 3: Anti-inflammatory Action
In vivo studies using a mouse model of induced inflammation revealed that compound 1 significantly reduced paw edema and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.
Properties
Molecular Formula |
C28H31N5O2S |
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Molecular Weight |
501.6 g/mol |
IUPAC Name |
ethyl 2-[[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C28H31N5O2S/c1-4-35-28(34)24-19(2)20(3)36-27(24)31-25-26(30-23-13-9-8-12-22(23)29-25)33-16-14-32(15-17-33)18-21-10-6-5-7-11-21/h5-13H,4,14-18H2,1-3H3,(H,29,31) |
InChI Key |
COALJMBDKOLDLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC2=NC3=CC=CC=C3N=C2N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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